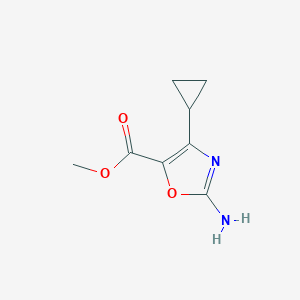
4-((4-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, also known as HIPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. HIPP is a derivative of the amino acid phenylalanine and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Quantum-Chemical Analysis and Reactivity
- Chemical Reactivity and Formation of Benzopyrroloxazines : A study by Amalʼchieva et al. (2022) explored the reactions of 4-oxobutanoic acids with 1,3-binucleophilic reagents. This research highlighted the formation of benzopyrroloxazines, contributing to the understanding of the reactivity and potential applications of such compounds in organic synthesis and drug development.
Spectroscopic Studies
- Vibrational Spectroscopy for Molecular Analysis : Fernandes et al. (2017) conducted a study here using vibrational spectroscopy to analyze the crystal structure of a chloramphenicol derivative, which includes 4-oxobutanoic acid. This study emphasizes the use of spectroscopic methods in determining molecular structures, which is crucial for the development of new pharmaceutical compounds.
Synthesis and Catalysis
- Synthesis of Isoxazolones in Green Chemistry : Kiyani and Ghorbani (2015) demonstrated here the efficient synthesis of 4H-isoxazol-5(4H)-ones using a green chemistry approach. This highlights the potential of 4-oxobutanoic acid derivatives in environmentally friendly chemical syntheses.
Molecular Structure and Analysis
Conformational Analysis of Hydroxyproline : Lesarri et al. (2005) studied here the molecular structure of hydroxyproline in gas phase, providing insights into the conformational properties of related compounds, which is essential for drug design and protein engineering.
NMR Analysis of Novel Amino Acids : Tressler and Zondlo (2014) synthesized novel amino acids and analyzed them using NMR, as seen here. This research is significant for understanding the structural aspects of amino acids related to 4-oxobutanoic acid derivatives.
Biomedical Applications
PET Imaging in Cancer : Tieu et al. (2017) investigated here the use of hydroxamic acid monomers, including 4-oxobutanoic acid derivatives, for PET imaging in cancer. This research contributes to the development of new imaging agents for cancer diagnosis.
Amino Acid Derivatives in Peptide Synthesis : Stewart (1982) described here the use of amino acid derivatives in peptide synthesis. This is crucial for developing new therapeutic peptides and understanding protein function.
properties
IUPAC Name |
4-(4-hydroxyanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-11(2)23-9-3-8-17-14(16(21)22)10-15(20)18-12-4-6-13(19)7-5-12/h4-7,11,14,17,19H,3,8-10H2,1-2H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXETUFMGQPVCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(CC(=O)NC1=CC=C(C=C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2874340.png)

![3-isopentyl-5-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2874342.png)



![2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)butanamide](/img/structure/B2874348.png)
![4-butoxy-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2874349.png)
![2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2874353.png)


![5-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2874359.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2874360.png)
